molecular formula C7H11Br B14738525 1-Bromo-3-ethylpenta-1,2-diene CAS No. 10575-71-0

1-Bromo-3-ethylpenta-1,2-diene

Cat. No.: B14738525
CAS No.: 10575-71-0
M. Wt: 175.07 g/mol
InChI Key: IMOCVPVFLVZIOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 3-ethylpenta-1,2-diene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethylpenta-1,2-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different substituted dienes.

    Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide (HBr) to form 1-bromo-3-ethylpentane.

    Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or diols, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

    Addition: Hydrogen bromide (HBr) in an inert solvent like dichloromethane (CH2Cl2).

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Major Products:

    Substitution: 3-ethylpenta-1,2-diene derivatives with various functional groups.

    Addition: 1-bromo-3-ethylpentane.

    Oxidation: Epoxides or diols of this compound.

Scientific Research Applications

1-Bromo-3-ethylpenta-1,2-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of new biochemical assays.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethylpenta-1,2-diene involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds.

    Radical Reactions: Under certain conditions, the bromine atom can generate free radicals, initiating chain reactions that lead to the formation of new products.

    Catalytic Reactions: The presence of catalysts can facilitate the formation of intermediates, enhancing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

1-Bromo-3-ethylpenta-1,2-diene can be compared with other similar compounds, such as:

    1-Bromo-2-methylpenta-1,2-diene: Similar structure but with a methyl group instead of an ethyl group.

    1-Bromo-3-methylpenta-1,2-diene: Similar structure but with a methyl group at a different position.

    1-Chloro-3-ethylpenta-1,2-diene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro and methyl analogs.
  • The ethyl group provides different steric and electronic effects compared to methyl-substituted dienes, influencing the compound’s reactivity and applications.

Properties

CAS No.

10575-71-0

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c1-3-7(4-2)5-6-8/h6H,3-4H2,1-2H3

InChI Key

IMOCVPVFLVZIOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=CBr)CC

Origin of Product

United States

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